molecular formula C15H14Cl2N2O2 B4180516 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B4180516
M. Wt: 325.2 g/mol
InChI Key: KNVOCVZOVURAIR-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group and a chlorinated pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated alkane under basic conditions to form the phenoxy intermediate.

    Coupling with Pyridinyl Amine: The phenoxy intermediate is then coupled with 5-chloro-2-pyridinylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Researchers may evaluate its efficacy, toxicity, and pharmacokinetic properties in preclinical studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)benzamide: Similar structure with a benzamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its chlorinated phenoxy and pyridinyl groups, along with the propanamide backbone, provide a unique scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-7-11(16)3-5-13(9)21-10(2)15(20)19-14-6-4-12(17)8-18-14/h3-8,10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOCVZOVURAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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